molecular formula C21H24ClN3O3 B250927 3-chloro-4-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide

3-chloro-4-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide

Cat. No.: B250927
M. Wt: 401.9 g/mol
InChI Key: SVHVKYXIUCYMGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

3-chloro-4-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of several enzymes such as phosphodiesterase 10A, which is involved in the regulation of neurotransmitter signaling in the brain. This makes it a potential candidate for the treatment of various neurological disorders such as schizophrenia and Parkinson's disease.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves its interaction with specific enzymes and receptors in the body. It has been found to act as an allosteric modulator of phosphodiesterase 10A, which leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. This results in an enhancement of neurotransmitter signaling and an improvement in cognitive function.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects on the body. It has been found to improve memory and learning in animal models, which suggests its potential use in the treatment of cognitive disorders. It has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-chloro-4-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide is its potent inhibitory activity against phosphodiesterase 10A, which makes it a valuable tool for studying the role of this enzyme in various biological processes. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3-chloro-4-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide. One potential direction is the development of more potent and selective inhibitors of phosphodiesterase 10A for the treatment of neurological disorders. Another direction is the investigation of its potential use in the treatment of inflammatory diseases. Additionally, the use of this compound as a tool for studying the role of phosphodiesterase 10A in various biological processes is an area of future research.

Synthesis Methods

The synthesis of 3-chloro-4-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves the reaction of 3-chloro-4-methoxybenzoyl chloride with N-(4-piperazin-1-ylphenyl)propanamide in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final product.

Properties

Molecular Formula

C21H24ClN3O3

Molecular Weight

401.9 g/mol

IUPAC Name

3-chloro-4-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C21H24ClN3O3/c1-3-20(26)25-12-10-24(11-13-25)18-7-5-4-6-17(18)23-21(27)15-8-9-19(28-2)16(22)14-15/h4-9,14H,3,10-13H2,1-2H3,(H,23,27)

InChI Key

SVHVKYXIUCYMGJ-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)OC)Cl

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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